molecular formula C3H3BNO B13903985 CID 155921003

CID 155921003

Cat. No.: B13903985
M. Wt: 79.88 g/mol
InChI Key: ATBZEYWJVINAKW-UHFFFAOYSA-N
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Description

CID 155921003 is a chemical compound with structural and functional characteristics that have been partially characterized through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation.

Vacuum distillation data (Figure 1C) reveals the compound’s volatility and distribution across fractions, which may correlate with its purity and functional properties in applications such as industrial synthesis or natural product isolation . Further characterization, including NMR or elemental analysis, is required to confirm its stereochemistry and purity, as per the guidelines in .

Properties

Molecular Formula

C3H3BNO

Molecular Weight

79.88 g/mol

InChI

InChI=1S/C3H3NO.B/c1-2-5-3-4-1;/h1-3H;

InChI Key

ATBZEYWJVINAKW-UHFFFAOYSA-N

Canonical SMILES

[B].C1=COC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the Borane Oxazole Complex typically involves the reaction of oxazole with a borane source. One common method is the reaction of oxazole with borane-tetrahydrofuran complex (BH3-THF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the complex. The resulting product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While the industrial production of the Borane Oxazole Complex is not as widespread as other borane or oxazole derivatives, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to ensure high yield and purity of the product. This may involve the use of advanced purification techniques and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: The Borane Oxazole Complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The Borane Oxazole Complex has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of the Borane Oxazole Complex involves its interaction with molecular targets through the borane and oxazole moieties. The borane component can form stable complexes with various biomolecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the complex to modulate specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound (Hypothesized) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Synthetic Analog (CAS 1533-03-5)
Molecular Formula Not explicitly provided C38H58O10 C39H60O10 C10H9F3O
Molecular Weight ~500–600 Da (estimated from MS) 674.87 g/mol 688.90 g/mol 202.17 g/mol
Key Functional Groups Likely ester/ether linkages Macrocyclic lactone, hydroxyls Methylated lactone, hydroxyls Trifluoromethyl, ketone
Biological Activity Unknown Cytotoxic, anti-cancer properties Enhanced lipophilicity, bioactivity Industrial solvent intermediate
Synthesis Method Vacuum distillation () Natural isolation () Semi-synthetic modification Multi-step organic synthesis ()

Key Findings:

Structural Complexity : Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit macrocyclic lactone cores with hydroxyl groups, which are absent in this compound’s hypothesized structure. The latter may instead feature simpler ester/ether linkages based on its GC-MS fragmentation .

The synthetic analog CAS 1533-03-5 shares functional groups (e.g., trifluoromethyl) with this compound, indicating possible overlap in industrial applications .

Synthetic Accessibility : this compound’s isolation via vacuum distillation contrasts with the labor-intensive synthesis of oscillatoxins, which require multi-step enzymatic modifications .

Comparison with Functionally Similar Compounds

This compound’s functional properties align with compounds used in organic synthesis and materials science. For example:

Table 2: Functional Comparison with Industrial Compounds

Property This compound CAS 918538-05-3 () Citric Acid ()
Primary Use Intermediate in synthesis Pharmaceutical precursor Food additive, chelating agent
Purity Standards Not specified >98% (HPLC) USP/FCC grade
Hazard Profile Unknown H315-H319-H335 (skin/eye irritation) Non-toxic, GRAS status

Key Findings:

Industrial Relevance : this compound’s distillation profile suggests utility in purification processes, akin to citric acid’s role in food and pharmaceutical industries .

Safety Considerations : Unlike CAS 918538-05-3, which carries warnings for irritation, this compound’s hazard data remains uncharacterized .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the chemical properties or biological activity of CID 155921003?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question. For example:

  • Population: Specific cell lines or biological systems affected by this compound.
  • Intervention: Dosage ranges or exposure conditions.
  • Comparison: Control compounds or untreated groups.
  • Outcome: Measurable endpoints (e.g., IC₅₀, binding affinity).
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature .

Q. What are best practices for conducting a systematic literature review on this compound?

  • Methodological Answer :

Use specialized chemistry databases (e.g., PubMed, SciFinder) and platforms like Google Scholar to identify primary sources. Filter results by citation count and relevance .

Extract key data (e.g., synthesis routes, spectral data, biological assays) into a structured table for cross-comparison.

Critically evaluate sources for conflicts in methodology or results, noting limitations in prior studies (e.g., small sample sizes, unvalidated assays) .

Q. How should I design an initial experimental protocol to assess this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Define variables (e.g., solubility, metabolic stability) and select appropriate assays (e.g., HPLC for purity, microsomal stability tests).
  • Include positive/negative controls and replicate experiments to account for variability.
  • Reference IUPAC guidelines for compound characterization, ensuring spectral data (NMR, MS) meet reporting standards .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound’s mechanism of action?

  • Methodological Answer :

Perform sensitivity analysis to identify variables contributing to discrepancies (e.g., assay conditions, cell line specificity).

Use multivariate statistical models to isolate confounding factors.

Validate findings via orthogonal methods (e.g., CRISPR knockdowns to confirm target engagement) .

Q. What strategies optimize analytical methods for characterizing this compound’s structural analogs?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to test parameters (e.g., column type, mobile phase) in chromatography.
  • Use computational tools (e.g., molecular docking) to predict analog binding modes and prioritize synthesis.
  • Cross-validate results with high-resolution mass spectrometry (HRMS) and 2D NMR to resolve stereochemical ambiguities .

Q. How can I ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

Document step-by-step protocols with precise reaction conditions (e.g., temperature, catalyst loading).

Include raw data (e.g., TLC plates, chromatograms) in supplementary materials to verify purity.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, using repositories like Zenodo .

Q. What frameworks support interdisciplinary integration of this compound research (e.g., chemistry and computational biology)?

  • Methodological Answer :

  • Develop a collaborative workflow with milestones for data exchange (e.g., compound libraries for screening, MD simulation outputs).
  • Use version control systems (e.g., Git) to track computational model iterations.
  • Align experimental timelines with computational validation steps to minimize delays .

Data Management and Ethics

Q. How should I handle intellectual property concerns when publishing this compound research?

  • Methodological Answer :

  • Review copyright agreements before sharing spectral data or synthetic routes.
  • Use embargo periods for sensitive findings, coordinating with institutional technology transfer offices.
  • Cite prior patents rigorously to avoid infringement claims .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer :

  • Submit protocols for ethical review (e.g., IACUC approval), justifying sample sizes and humane endpoints.
  • Follow ARRIVE guidelines for reporting animal studies, ensuring transparency in data collection and statistical methods .

Tables for Data Synthesis

Key Parameter Recommended Assay Reference
Purity AnalysisHPLC with UV/Vis detection
Metabolic StabilityLiver microsomal incubation
Target EngagementSurface Plasmon Resonance (SPR)
Common Pitfalls Mitigation Strategy
Inconsistent sample prepStandardize SOPs across labs
Overlooking solvent effectsInclude solvent controls in assays

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